Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate
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Description
Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a cyano group, a pyridinylmethylsulfanyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Attachment of the Pyridinylmethylsulfanyl Group: This step involves the reaction of a pyridine derivative with a thiol or sulfide, followed by coupling with the piperazine core.
Formation of the Tert-butyl Ester: The final step involves esterification using tert-butyl chl
Properties
IUPAC Name |
tert-butyl 3-cyano-4-[2-(pyridin-2-ylmethylsulfanyl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-18(2,3)25-17(24)21-8-9-22(15(10-19)11-21)16(23)13-26-12-14-6-4-5-7-20-14/h4-7,15H,8-9,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPFTYWEOSKSAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)CSCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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